molecular formula C23H24N6O3 B2891374 N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1217100-21-4

N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2891374
CAS RN: 1217100-21-4
M. Wt: 432.484
InChI Key: AVQBTSWONNDGJO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on similar amide-containing isoquinoline derivatives has explored their structural aspects, demonstrating how different treatments with mineral acids can affect the physical state of these compounds, such as forming gels or crystalline solids. Such studies highlight the potential of these compounds in forming host–guest complexes that exhibit enhanced fluorescence emissions, which could have implications in materials science and sensor technologies A. Karmakar, R. Sarma, J. Baruah, 2007.

Synthesis and Positive Inotropic Evaluation

Compounds structurally related to the query have been synthesized and evaluated for their positive inotropic activity, indicating potential therapeutic applications. For instance, a series of compounds showed favorable in vitro activity compared to standard drugs, suggesting their utility in developing new treatments for cardiac conditions Yan Wu, Long-xu Ma, Tian-Wei Niu, Fan-Ling Meng, X. Cui, H. Piao, 2012.

Diversified Synthesis Approaches

Another study demonstrated a diversified synthesis method for triazoloquinoxaline derivatives, employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This approach provides rapid access to complex fused tricyclic scaffolds, suggesting a versatile method for creating a broad range of structurally complex molecules for various applications Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017.

Molecular Rearrangements and Synthesis Techniques

Additional research has focused on the preparation of novel compounds through specific molecular rearrangements and synthesis techniques, providing insights into the versatility of quinoxaline derivatives in chemical synthesis. Such work underscores the potential for developing new materials or pharmaceuticals through innovative synthetic pathways Derek L. Crabb, K. J. Mccullough, P. Preston, G. Rosair, B. Bishop, S. Wright, W. Clegg, S. Coles, 1999.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-15-7-8-17(13-16(15)2)24-20(30)14-28-23(31)29-19-6-4-3-5-18(19)25-21(22(29)26-28)27-9-11-32-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBTSWONNDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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